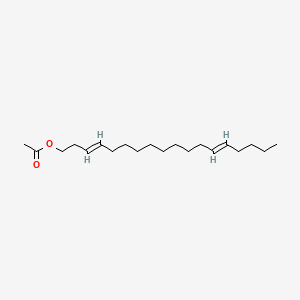

3E,13E-Octadecadienyl acetate

CAS No.: 57491-34-6

Cat. No.: VC16497852

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57491-34-6 |

|---|---|

| Molecular Formula | C20H36O2 |

| Molecular Weight | 308.5 g/mol |

| IUPAC Name | [(3E,13E)-octadeca-3,13-dienyl] acetate |

| Standard InChI | InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16+ |

| Standard InChI Key | VVJPJXKHBZNADP-QQIRETTESA-N |

| Isomeric SMILES | CCCC/C=C/CCCCCCCC/C=C/CCOC(=O)C |

| Canonical SMILES | CCCCC=CCCCCCCCCC=CCCOC(=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3E,13E-Octadecadienyl acetate (C₂₀H₃₆O₂) consists of an 18-carbon aliphatic chain with acetate esterification at the terminal hydroxyl group. The trans configuration at both double bonds imposes a linear geometry, contrasting with the bent conformations of cis isomers. Key molecular parameters derived from analogous compounds include:

| Property | Value (3E,13Z-Analog) |

|---|---|

| Molecular Weight | 308.50 g/mol |

| Density | 0.882 g/cm³ |

| Boiling Point | 390.3°C at 760 mmHg |

| LogP (Partition Coeff.) | 6.363 |

| Refractive Index | 1.465 |

The high logP value indicates significant hydrophobicity, consistent with its role in lipid-mediated biological signaling .

Spectral Characteristics

While specific spectral data for the E,E isomer remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) profiles of related dienyl acetates typically show:

-

IR: Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl), C-O-C asymmetric stretch at 1240–1260 cm⁻¹ .

-

¹H NMR: Distinct vinyl proton signals between δ 5.2–5.4 ppm, with coupling constants (J ≈ 15 Hz) indicative of trans double bonds .

Synthetic Methodologies

Stereoselective Synthesis Challenges

The E,E configuration presents synthetic challenges due to the thermodynamic instability of conjugated trans double bonds. Historical approaches for analogous compounds involve:

Wittig Reaction Strategies

The 1979 synthesis of (Z,Z)-3,13-octadecadienyl acetate employed a stereocontrolled Wittig reaction sequence :

-

Precursor Preparation: Octadecadienol derived from linoleic acid.

-

Double Bond Installation:

-

Wittig reagent (triphenylphosphonium ylide) for Z-selective alkene formation.

-

Lindlar catalyst for partial hydrogenation to control geometry.

-

-

Acetylation: Final esterification with acetyl chloride.

For E,E isomer synthesis, alternative ylides (e.g., stabilized ylides favoring trans addition) and non-polar solvents (hexane) could promote trans selectivity.

Industrial Production Considerations

Large-scale manufacturing faces hurdles in maintaining stereochemical purity. Potential solutions include:

-

Biocatalytic Desaturation: Engineered desaturases with E-specific activity .

-

Chromatographic Purification: Silver-ion HPLC to separate E/E, E/Z, and Z/Z isomers.

Biological Activity and Ecological Significance

Pheromone Functionality in Insects

Though direct evidence for 3E,13E-octadecadienyl acetate is lacking, structural analogs demonstrate species-specific pheromone activities:

| Isomer | Biological Activity |

|---|---|

| 3Z,13Z | Attractant for Smaller Clear Wing Moth |

| 3E,13Z | Male-specific aggregation in beetles |

The E,E configuration likely alters receptor binding kinetics due to its elongated molecular shape, potentially reducing volatility compared to cis-containing analogs.

Structure-Activity Relationships

Key determinants of pheromone efficacy:

-

Double Bond Position: 3rd and 13th positions optimize interaction with Lepidoptera olfactory receptors.

-

Stereochemistry: Trans bonds may impede membrane permeability vs. cis isomers.

-

Ester Group: Acetate enhances volatility relative to free alcohols.

Comparative Analysis with Structural Isomers

Physicochemical Comparisons

| Property | 3E,13E | 3E,13Z | 3Z,13Z |

|---|---|---|---|

| Melting Point | Est. -10°C | Solid at RT | Liquid at RT |

| Water Solubility | <0.1 mg/mL | <0.1 mg/mL | <0.1 mg/mL |

| Volatility | Lower (trans) | Moderate | Higher (cis) |

Biological Efficacy

Hypothetical activity trends based on analog studies:

-

Attraction Threshold: E,E may require higher concentrations due to reduced volatility.

-

Species Specificity: Geometrical complementarity to receptor sites dictates response.

Research Applications and Future Directions

Current Uses

-

Pheromone Mimetics: Integrated pest management (IPM) systems using isomer blends.

-

Stereochemical Probes: Studying olfactory receptor discrimination mechanisms.

Knowledge Gaps and Opportunities

-

Synthetic Protocols: Develop catalytic systems for E-selective cross metathesis.

-

In Vivo Studies: Field trials testing E,E isomer efficacy in moth suppression.

-

Computational Modeling: Molecular dynamics simulations of receptor binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume